molecular formula C17H16N2O5 B14371079 4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid CAS No. 93492-11-6

4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid

Cat. No.: B14371079
CAS No.: 93492-11-6
M. Wt: 328.32 g/mol
InChI Key: KXTSWXAJBSBLJU-UHFFFAOYSA-N
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Description

4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of benzoic acid and contains two benzene rings connected by a carbonyl group and a methylazanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid typically involves the reaction of 4-aminobenzoic acid with N,N’-dimethylurea. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

    4,4’-[Carbonylbis(azanediyl)]dibenzoic acid: Similar structure but lacks the methyl group.

    4,4’-[Oxybis(benzoic acid)]: Contains an oxygen linker instead of a carbonyl group.

    4-Aminobenzoic acid: A precursor in the synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid.

Uniqueness

4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is unique due to the presence of the carbonyl and methylazanediyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and coordination complexes .

Properties

CAS No.

93492-11-6

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

4-[[(4-carboxyphenyl)-methylcarbamoyl]-methylamino]benzoic acid

InChI

InChI=1S/C17H16N2O5/c1-18(13-7-3-11(4-8-13)15(20)21)17(24)19(2)14-9-5-12(6-10-14)16(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23)

InChI Key

KXTSWXAJBSBLJU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)N(C)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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